molecular formula C25H33IN4O3 B14204891 D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-95-3

D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide

Cat. No.: B14204891
CAS No.: 824406-95-3
M. Wt: 564.5 g/mol
InChI Key: ZTJFBXHLQFQBOH-ZPMCFJSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide is a synthetic peptide compound It is characterized by the presence of leucine, alanine, and phenylalanine residues, along with an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s amine group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and purification.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature, pH, and solvent choice, are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The iodophenyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the iodophenyl group.

    Substitution: The iodophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenol derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide has several scientific research applications:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes.

    Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide
  • D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide

Uniqueness

D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide is unique due to its specific sequence and the presence of the 4-iodophenyl group. This structural feature may confer distinct biological and chemical properties compared to similar compounds.

Properties

CAS No.

824406-95-3

Molecular Formula

C25H33IN4O3

Molecular Weight

564.5 g/mol

IUPAC Name

(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[(4-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-7-5-4-6-8-18)25(33)28-15-19-9-11-20(26)12-10-19/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21-,22-/m1/s1

InChI Key

ZTJFBXHLQFQBOH-ZPMCFJSWSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)NC(=O)[C@@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.